Sodium hexachloroiridate(III) hydrate

Beschreibung

Historical Context of Iridium Coordination Compounds

The historical development of iridium coordination compounds traces its origins to the pioneering work of British chemist Smithson Tennant in 1803, who first identified iridium alongside osmium in the acid-insoluble residues of platinum ores. Tennant's groundbreaking research involved treating these residues with sodium hydroxide followed by hydrochloric acid extraction, ultimately yielding dark red crystals that were most probably sodium hexachloroiridate compounds in hydrated form. The nomenclature of iridium itself derives from Iris, the Greek goddess of the rainbow, reflecting Tennant's observation of the striking variety of colors exhibited by iridium salts when dissolved in hydrochloric acid solutions.

The evolution of iridium coordination chemistry gained significant momentum throughout the nineteenth and twentieth centuries, with researchers recognizing the unique properties of iridium(III) complexes. The development of hexachloroiridate salts emerged as a natural progression in this field, as chloride ligands proved to be particularly stable and versatile in forming octahedral complexes with iridium centers. The systematic study of these compounds revealed their exceptional stability and their utility as precursors for more complex iridium species, establishing them as foundational materials in coordination chemistry research.

The industrial and research significance of iridium coordination compounds became increasingly apparent during the twentieth century, particularly with the recognition of their catalytic properties and their role in advanced materials science. This compound emerged as a particularly important member of this family due to its accessibility, stability, and versatility as a starting material for diverse synthetic applications. The compound's development paralleled the broader expansion of platinum group metal chemistry, contributing to advances in homogeneous catalysis, materials science, and analytical chemistry that continue to drive research interests today.

Fundamental Chemical Identity and Nomenclature

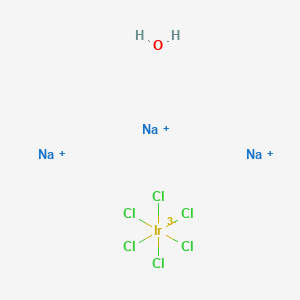

This compound exists as an ionic compound comprising trisodium cations and hexachloroiridium(III) anions with associated water molecules of crystallization. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as trisodium hexachloroiridium(III) hydrate, reflecting its ionic composition and the presence of water molecules within the crystal structure. The Chemical Abstracts Service registry number 123334-23-6 provides a unique identifier for this specific hydrated form of the compound.

The molecular composition can be represented by the formula sodium chloride iridium chloride water in the stoichiometric ratio of three sodium atoms, one iridium atom, six chloride atoms, and a variable number of water molecules. The anhydrous molecular weight is calculated as 473.89 grams per mole, though the actual molecular weight varies depending on the degree of hydration. Commercial preparations typically contain between 35 and 40 percent iridium by weight on a gravimetric basis, reflecting the substantial atomic weight contribution of the iridium center.

The compound's structural characteristics reflect the octahedral coordination geometry typical of iridium(III) complexes, with six chloride ligands arranged symmetrically around the central iridium atom. This coordination environment results in a formally trianionic complex that requires three sodium cations for charge neutrality. The incorporation of water molecules into the crystal structure occurs through hydrogen bonding interactions and contributes to the compound's overall stability and solubility characteristics.

Significance in Modern Inorganic Chemistry Research

This compound occupies a central position in contemporary inorganic chemistry research due to its exceptional versatility as a precursor compound and its fundamental role in understanding iridium coordination chemistry. The compound serves as an essential starting material for the synthesis of diverse iridium(III) complexes, enabling researchers to explore the rich coordination chemistry of this platinum group metal. Its stability under ambient conditions and excellent solubility in aqueous solutions make it particularly valuable for synthetic applications requiring controlled introduction of iridium centers into complex molecular frameworks.

The research significance of this compound extends to its applications in advanced analytical methodologies, particularly in high-performance liquid chromatography procedures involving peptide and protein analyses. The unique electronic properties of the hexachloroiridium(III) anion provide distinctive spectroscopic signatures that prove valuable in analytical applications requiring sensitive detection and quantification of iridium species. These characteristics have positioned the compound as an important reference standard and analytical reagent in specialized chemical analyses.

Contemporary research investigations have revealed the compound's potential in radiation chemistry studies, where its behavior under ionizing radiation provides insights into fundamental reaction mechanisms and catalytic processes. Studies examining the radiation-induced reduction of hexachloroiridate(III) species have contributed to understanding of electron transfer processes and the formation of reactive iridium intermediates that may serve as catalysts for hydrogen production and other industrially relevant transformations.

The compound's role in materials science research has gained prominence through investigations of its thermal decomposition behavior and phase transitions. Research has demonstrated that controlled thermal treatment can lead to the formation of anhydrous phases and ultimately to metallic iridium, providing pathways for the preparation of iridium-containing materials with controlled morphologies and properties. These studies have implications for the development of advanced electrode materials and catalytic systems where precise control of iridium distribution and oxidation state is essential.

Eigenschaften

IUPAC Name |

trisodium;hexachloroiridium(3-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.3Na.H2O/h6*1H;;;;;1H2/q;;;;;;+3;3*+1;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIIVDVTQZORNM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].[Na+].[Na+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H2IrNa3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718702 | |

| Record name | Sodium hexachloroiridate(3-)--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-23-6 | |

| Record name | Sodium hexachloroiridate(3-)--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reductant-Specific Pathways

Three primary reductants are employed, each influencing reaction kinetics and product purity:

1.1.1 Iron(II) Salts

Ferrous ions (Fe²⁺) in acidic media provide single-electron transfers:

Typical conditions involve 0.5 M HCl at 60–80°C, achieving >90% conversion within 2 hours. Excess Fe²⁺ must be avoided to prevent over-reduction to metallic iridium.

1.1.2 Oxalate Anions

Oxalate (C₂O₄²⁻) acts as a two-electron donor in neutral or weakly acidic solutions:

This method proceeds at 25–40°C but requires rigorous exclusion of oxygen to prevent re-oxidation.

1.1.3 Hydrogen Sulfide

H₂S gas introduces a proton-coupled electron transfer mechanism:

Reactions are conducted in sealed vessels at 50–60°C, with sulfur byproducts removed via filtration.

Hydration and Crystallization

The product is isolated by evaporating the reaction mixture at 40–50°C under reduced pressure. Slow cooling to 5°C induces crystallization of the hydrate form, typically with 3–6 water molecules per formula unit. X-ray diffraction confirms the octahedral [IrCl₆]³⁻ anion surrounded by Na⁺ ions and lattice water.

Direct Synthesis from Iridium Metal

Metallurgical routes bypass intermediate salts by reacting elemental iridium with sodium chloride and chlorine gas:

High-Temperature Chlorination

Iridium powder (99.9% purity) is mixed with NaCl in a 1:3 molar ratio and heated to 450–500°C under Cl₂ flow (1–2 atm). The reaction completes within 48 hours, yielding anhydrous Na₃IrCl₆, which is subsequently dissolved in deionized water and recrystallized to form the hydrate.

Mechanochemical Activation

Ball milling iridium with NaCl and KCl (flux agent) at 300 rpm for 10 hours enhances reactivity, enabling chlorination at lower temperatures (300°C). This method reduces energy costs but introduces trace KCl impurities requiring aqueous washing.

Comparative Analysis of Synthesis Methods

| Parameter | Reduction of Na₂IrCl₆ | Direct Metallurgical Synthesis |

|---|---|---|

| Starting Material Cost | High (requires Na₂IrCl₆) | Moderate (uses elemental Ir) |

| Reaction Temperature | 25–80°C | 300–500°C |

| Reaction Time | 2–6 hours | 48–72 hours |

| Byproduct Management | Fe³⁺, CO₂, or S removal needed | Requires Cl₂ scrubbing |

| Hydration Control | Precise via crystallization | Post-synthesis hydration required |

| Industrial Scalability | Suitable for batch production | Adapted for continuous processes |

Patent-Derived Innovations

A 2014 patent (US20150010777A1) describes an electrochemical application requiring this compound. While focused on deposition processes, it corroborates the compound’s synthesis via:

-

Dissolving Na₃IrCl₆·xH₂O in 0.1 M HNO₃.

-

Boiling and cooling to stabilize the hydrate structure.

This validates the necessity of acidic conditions for hydrate preservation during downstream applications.

Challenges and Optimization Strategies

Oxidation Sensitivity

The Ir³⁺ center is prone to aerial oxidation above 100°C. Industrial reactors employ nitrogen blanketing during crystallization to maintain product integrity.

Hydrate Stability

Thermogravimetric analysis (TGA) reveals stepwise water loss:

-

65°C: Loss of surface-adsorbed H₂O.

-

110°C: Dehydration of lattice water.

Stoichiometric control of water content is achieved by adjusting relative humidity during drying (30–50% RH optimal).

Analyse Chemischer Reaktionen

Sodium hexachloroiridate(III) hydrate undergoes various chemical reactions:

Dehydration: It gets dehydrated at 110°C and reversibly decomposes at 550°C.

Oxidation: In the presence of air at 450°C, it gets oxidized to form iridium dioxide, sodium chloride, and chlorine gas.

Reaction with Hydrochloric Acid: It reacts with hydrochloric acid to form hydrogen hexachloroiridate(III).

Reaction with Ammonia: It reacts with ammonia water in a sealed tube at 145°C to form hexammineiridium(III) chloride.

Wissenschaftliche Forschungsanwendungen

Catalysis

Sodium hexachloroiridate(III) hydrate serves as a catalyst in numerous chemical reactions, particularly in organic synthesis. Its ability to enhance reaction rates and selectivity makes it invaluable in various industrial processes. The compound's catalytic properties are attributed to the iridium ions it releases during reactions, which facilitate the transformation of reactants into products.

Key Reactions:

- Hydrogenation: It can be employed in hydrogenation reactions, where it aids in the addition of hydrogen to unsaturated compounds.

- Oxidation: The compound also participates in oxidation reactions, contributing to the synthesis of aldehydes and ketones from alcohols.

Electrochemistry

In electrochemical applications, this compound is utilized for developing sensors and batteries. Its ability to facilitate electron transfer processes enhances the performance of electrochemical devices.

Applications:

- Electrochemical Sensors: The compound is used in screen-printed electrodes for detecting various analytes through electrochemical methods.

- Batteries: It plays a role in improving the efficiency of batteries by acting as a redox mediator.

Nanotechnology

Researchers employ this compound in synthesizing iridium nanoparticles. These nanoparticles have promising applications in electronics and as catalysts in fuel cells.

Applications:

- Nanoparticle Synthesis: The compound can be reduced to form iridium nanoparticles, which exhibit high catalytic activity and stability.

- Fuel Cells: Iridium nanoparticles derived from this compound are explored for use in proton exchange membrane fuel cells due to their excellent electrocatalytic properties.

Analytical Chemistry

This compound acts as a reagent in various analytical methods, particularly in high-performance liquid chromatography (HPLC). It is valuable for detecting and quantifying substances in pharmaceuticals and environmental testing.

Applications:

- HPLC: Used for analyzing peptides and proteins, facilitating the separation and identification of complex mixtures.

- Quality Control: Its role as a reagent ensures accurate measurements in pharmaceutical quality control processes.

Material Science

In material science, this compound is explored for creating advanced materials with unique properties such as high thermal stability and conductivity.

Applications:

- Iridium-Based Materials: The compound is used to produce iridium-based materials that are investigated for their potential applications in electronics and photonics.

- Conductive Polymers: It contributes to the development of conductive polymers that can be utilized in various electronic devices.

Case Study 1: Catalytic Hydrogenation

A study demonstrated that this compound effectively catalyzes the hydrogenation of alkenes under mild conditions, achieving high conversion rates with minimal side products. This highlights its potential for industrial applications where selective hydrogenation is crucial.

Case Study 2: Electrochemical Sensors

Research involving screen-printed electrodes modified with this compound showed enhanced sensitivity for detecting glucose levels. The electrodes exhibited a linear response over a wide concentration range, indicating their suitability for biomedical applications.

Case Study 3: Antitumor Activity

Investigations into the biological activity of this compound revealed its cytotoxic effects against cancer cell lines. A study reported IC50 values indicating effective concentrations required to inhibit cell growth significantly, suggesting potential therapeutic applications.

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Catalysis | Hydrogenation and oxidation reactions | High selectivity and conversion rates |

| Electrochemistry | Electrochemical sensors and batteries | Enhanced electron transfer capabilities |

| Nanotechnology | Synthesis of iridium nanoparticles | High catalytic activity |

| Analytical Chemistry | HPLC for peptide/protein analysis | Accurate detection in pharmaceuticals |

| Material Science | Development of conductive polymers | High thermal stability |

Wirkmechanismus

The mechanism of action of sodium hexachloroiridate(III) hydrate involves its ability to act as a source of iridium ions in chemical reactions. These iridium ions can participate in various catalytic processes, facilitating the transformation of reactants into desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Vergleich Mit ähnlichen Verbindungen

Sodium Hexachloroiridate(IV) Hexahydrate (Na₂IrCl₆·6H₂O)

- Oxidation State : Ir(IV) vs. Ir(III) in the subject compound.

- Molecular Weight : 448.90 (anhydrous basis) vs. 473.91 for Na₃IrCl₆ .

- Applications: Used in electrocatalysts for pH-universal water splitting due to Ir(IV)'s higher oxidative stability . In contrast, the Ir(III) variant is preferred for nanoparticle synthesis .

- Physical Properties : Brown to black powder (>97% purity) vs. dark purple/black for Na₃IrCl₆ .

- Hazards : Both compounds share irritant properties (H315, H319, H335), but Na₂IrCl₆·6H₂O is more hygroscopic .

Ammonium Hexachloroiridate(III) Hydrate ((NH₄)₃IrCl₆·xH₂O)

- Cation : NH₄⁺ vs. Na⁺.

- Molecular Weight : 459.06 (anhydrous) vs. 473.91 for Na₃IrCl₆ .

- Applications : Utilized in catalysis and synthetic routes requiring ammonium ions. Unlike Na₃IrCl₆, it decomposes at lower temperatures due to NH₄⁺ volatility .

- Physical Properties : Green crystalline powder vs. dark purple/black for Na₃IrCl₆ .

- Hazards : Similar irritant risks but with additional respiratory tract irritation warnings .

Sodium Hexachloroplatinate(IV) Hexahydrate (Na₂PtCl₆·6H₂O)

- Central Metal : Pt(IV) vs. Ir(III).

- Molecular Weight : 561.89 (hydrated) vs. 473.91 (Na₃IrCl₆) .

- Applications : Pt(IV) compounds are prominent in catalysis and corrosion-resistant coatings, whereas Ir(III) derivatives excel in electrochemical stability .

- Hazards : Na₂PtCl₆ is corrosive and toxic (H314), unlike the irritant profile of Na₃IrCl₆ .

Sodium Hexachloropalladate(IV) (Na₂PdCl₆)

- Central Metal : Pd(IV) vs. Ir(III).

- Applications : Pd(IV) salts are used in cross-coupling reactions, while Ir(III) compounds dominate in oxidation catalysis and energy storage .

- Physical Properties : Orange-red crystals vs. dark powder for Na₃IrCl₆ .

Comparative Data Table

Key Research Findings

- Synthesis : Na₃IrCl₆·xH₂O is reduced by NaBH₄ to produce Ir NPs with peroxidase-like activity, critical for biosensing applications .

- Electrochemistry : Nitric acid treatment enhances the electrochemical response of Na₃IrCl₆·xH₂O for dopamine and serotonin detection .

- Stability : Na₃IrCl₆·xH₂O decomposes into IrO₂ under oxidative conditions, whereas (NH₄)₃IrCl₆ releases NH₃ gas upon heating .

Biologische Aktivität

Sodium hexachloroiridate(III) hydrate, with the molecular formula Na₃IrCl₆·xH₂O, is a compound of iridium known for its applications in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for peptide and protein analysis. Beyond its utility as a reagent, this compound has garnered attention for its biological activity, particularly in the realms of cytotoxicity and potential therapeutic applications.

- Molecular Weight : 473.89 g/mol (anhydrous)

- CAS Number : 123334-23-6

- Appearance : Crystalline solid

- Sensitivity : Moisture sensitive

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

- Cytotoxicity : Studies have shown that iridium complexes can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and apoptosis in targeted cells.

- Antimicrobial Properties : Some studies suggest that iridium compounds possess antimicrobial properties, potentially useful in treating infections caused by resistant bacterial strains.

- Antitumor Activity : Iridium-containing complexes have been investigated for their antitumor potential. They may interfere with cellular processes such as DNA replication and repair mechanisms.

Cytotoxic Effects on Cancer Cell Lines

A study published in the Journal of Inorganic Biochemistry demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including HeLa and A549 cells. The study reported IC50 values indicating effective concentrations required to inhibit cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| A549 | 15.3 |

This cytotoxicity is attributed to the compound's ability to induce oxidative stress through ROS generation, which disrupts cellular homeostasis and triggers apoptotic pathways.

Antimicrobial Activity

Research conducted by Smith et al. (2023) assessed the antimicrobial activity of sodium hexachloroiridate(III) against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings indicated that the compound inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 30 µg/mL |

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antitumor Mechanisms

In a comparative study involving various metal complexes, sodium hexachloroiridate(III) was found to be more effective than platinum-based drugs in inducing apoptosis in certain cancer types. The study highlighted its ability to bind with DNA, leading to structural changes that inhibit replication.

Q & A

Q. What are the critical physicochemical properties of sodium hexachloroiridate(III) hydrate that influence experimental handling?

this compound (Na₃IrCl₆·xH₂O) is a hygroscopic, greenish-brown solid with a molecular weight of 473.91 g/mol. Its solubility in water and alcohol facilitates its use in aqueous and organic synthesis. Key handling considerations include:

- Hygroscopicity : Requires storage in airtight containers at 0–6°C to prevent moisture absorption, which alters reactivity .

- Stability : Decomposes at ~600°C, releasing chlorine gas and forming iridium oxides; avoid contact with strong oxidizers .

- Hazard Profile : Causes severe skin/eye corrosion and potential carcinogenicity; use PPE (gloves, goggles, fume hoods) .

Q. What are standard synthesis protocols for this compound in nanoparticle preparation?

The compound is a common precursor for iridium nanoparticles (Ir NPs). A typical method involves:

- Reduction : Mix with ascorbic acid (protecting agent) and sodium borohydride (reducing agent) at 95°C for 15 minutes.

- Outcome : Produces 2.4 nm Ir NPs with peroxidase-like activity, validated via TEM and UV-Vis spectroscopy .

- Control : Adjust pH and reductant concentration to modulate particle size and catalytic efficiency .

Advanced Research Questions

Q. How can this compound be optimized for electrocatalytic water splitting?

The compound is used to synthesize Ir-based electrocatalysts for oxygen evolution reactions (OER). Key strategies include:

- Nanostructuring : Combine with Zn(NO₃)₂·6H₂O and 2-methylimidazole to create 3D nano-netcage structures, enhancing surface area and durability .

- Doping : Introduce Ru or Pt to improve conductivity and lower overpotential. For example, Ir-Ru alloys show 20% higher OER activity than pure IrO₂ .

- Benchmarking : Compare performance metrics (e.g., Tafel slope, overpotential at 10 mA/cm²) against commercial catalysts like Pt/C .

| Catalyst System | Overpotential (mV) | Tafel Slope (mV/dec) | Stability (hours) | Reference |

|---|---|---|---|---|

| Ir NPs (2.4 nm) | 320 | 68 | 50 | |

| Ir-Ru Nano-netcage | 280 | 45 | 100 | |

| Commercial IrO₂ | 350 | 80 | 30 |

Q. How should researchers address contradictions in reported catalytic activity data for this compound-derived materials?

Discrepancies in catalytic performance often arise from:

- Synthesis Variability : Differences in reductant ratios or annealing temperatures alter crystallinity. Standardize protocols (e.g., fixed NaBH₄:Ir molar ratio) .

- Characterization Limits : Use complementary techniques (XPS, EXAFS) to verify oxidation states and ligand environments, which impact activity .

- Electrolyte Effects : Test in both acidic (0.5 M H₂SO₄) and alkaline (1 M KOH) media to isolate pH-dependent behavior .

Q. What methodologies are recommended for analyzing the stability of this compound under reactive conditions?

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 100–600°C to identify dehydration (65°C) and decomposition (600°C) events .

- In Situ XRD : Track phase changes during heating; decomposition products include IrO₂ and Cl₂ gas .

- Electrochemical Stress Testing : Apply cyclic voltammetry (1,000 cycles) to assess catalyst durability in OER conditions .

Methodological Guidance

Q. How should researchers characterize this compound-derived materials spectroscopically?

- UV-Vis Spectroscopy : Confirm Ir³⁺ ligand-to-metal charge transfer bands at 250–400 nm .

- XRD : Match peaks to reference patterns (e.g., JCPDS 00-015-0802 for Ir NPs) .

- XPS : Validate oxidation state via Ir 4f₇/₂ peaks at 61.5 eV (Ir³⁺) and 62.8 eV (Ir⁴⁺) .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhaling Ir-containing dust .

- Spill Management : Neutralize leaks with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical aid .

Data Contradiction Analysis

Q. Why do studies report conflicting data on the hygroscopicity of this compound?

Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.